
Butyl 3-methyl-4-piperazin-1-ylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-methyl-4-piperazin-1-ylbenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-methyl-4-piperazin-1-ylbenzoate typically involves the reaction of 3-methyl-4-piperazin-1-ylbenzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the reaction and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 3-methyl-4-piperazin-1-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 3-methyl-4-piperazin-1-ylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an antipsychotic or anti-HIV agent.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Butyl 3-methyl-4-piperazin-1-ylbenzoate involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. By modulating the activity of these receptors, the compound can exert antipsychotic effects. Additionally, its interaction with viral enzymes can inhibit the replication of viruses, making it a potential antiviral agent .
Vergleich Mit ähnlichen Verbindungen
- Butyl 4-piperazin-1-ylbenzoate
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one
Uniqueness: Butyl 3-methyl-4-piperazin-1-ylbenzoate stands out due to its unique combination of a butyl ester group and a piperazine ring. This structure imparts specific physicochemical properties that enhance its biological activity and make it a valuable compound for various applications. Compared to similar compounds, it may offer better solubility, stability, and efficacy in certain applications .
Eigenschaften
CAS-Nummer |
218966-29-1 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
butyl 3-methyl-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-11-20-16(19)14-5-6-15(13(2)12-14)18-9-7-17-8-10-18/h5-6,12,17H,3-4,7-11H2,1-2H3 |
InChI-Schlüssel |
PNMKUFCCBIDFAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
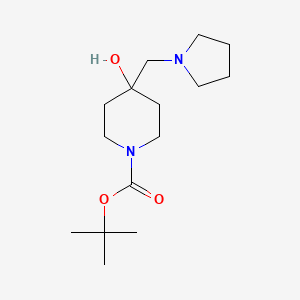
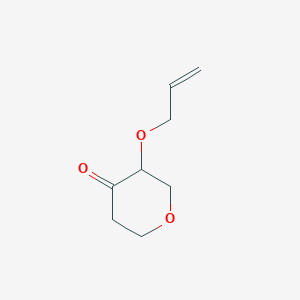
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
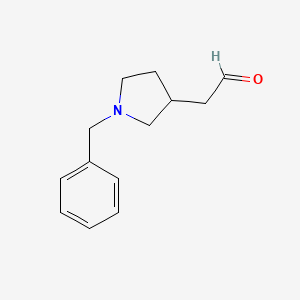

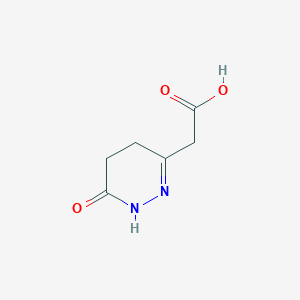
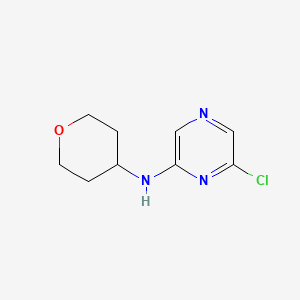
![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
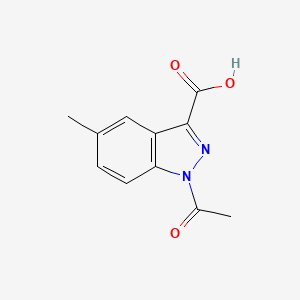
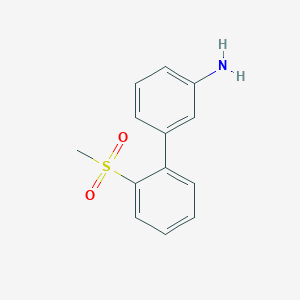
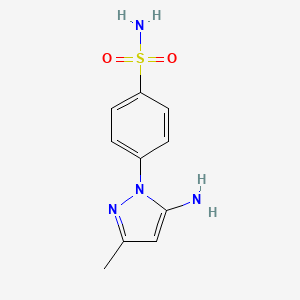
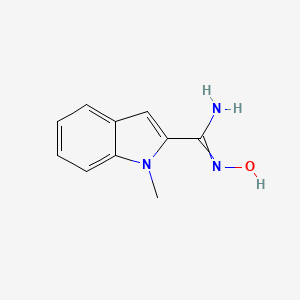
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
